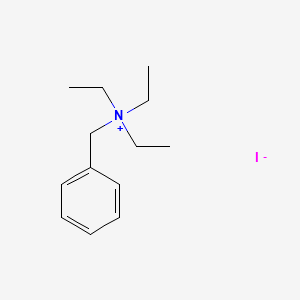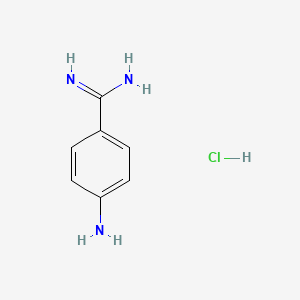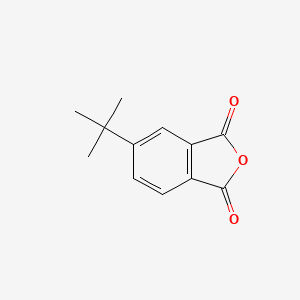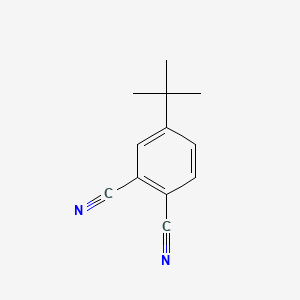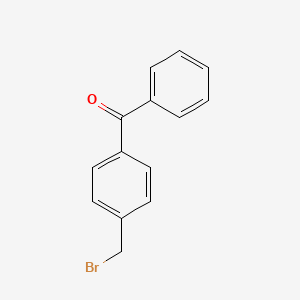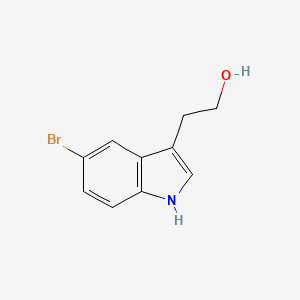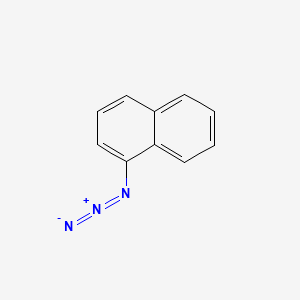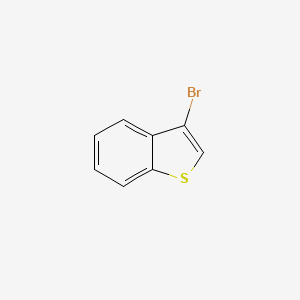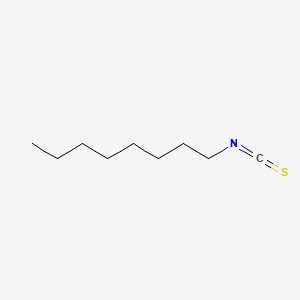
Octyl isothiocyanate
Übersicht
Beschreibung
Octyl Isothiocyanate is an organosulfur compound with the molecular formula C9H17NS . It is a product of hydrolysis of glucosinolates, which are present mainly in cruciferous vegetables . It is highly reactive and possesses unique chemical reactivity .
Synthesis Analysis
Isothiocyanates, including Octyl Isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines .
Molecular Structure Analysis
The molecular structure of Octyl Isothiocyanate consists of a long carbon chain attached to an isothiocyanate functional group (–N=C=S) . The N=C and C=S distances are 117 and 158 pm, respectively .
Chemical Reactions Analysis
Isothiocyanates are weak electrophiles, susceptible to hydrolysis . They are generally prepared by the reaction of a primary amine (e.g., aniline) and carbon disulfide in aqueous ammonia .
Physical And Chemical Properties Analysis
Octyl Isothiocyanate is a liquid at room temperature . It has a molecular weight of 171.30 . Its SMILES string representation is CCCCCCCCN=C=S .
Wissenschaftliche Forschungsanwendungen
Anticarcinogenic Potential
Octyl isothiocyanate has been studied for its anticarcinogenic properties. Isothiocyanates, in general, are known to inhibit the development of cancer through several mechanisms, including the induction of apoptosis in malignant cells and the inhibition of tumor angiogenesis . The specific molecular pathways through which Octyl isothiocyanate exerts its anticarcinogenic effects are an active area of research.
Anti-inflammatory Applications
The compound’s anti-inflammatory effects are significant in the treatment and management of chronic inflammatory diseases. It modulates inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines . This application is particularly relevant in diseases where inflammation plays a key role, such as arthritis and inflammatory bowel disease.
Antioxidative Properties
Octyl isothiocyanate acts as an indirect antioxidant. By inducing the expression of antioxidant enzymes, it helps in reducing oxidative stress within the body . This property is beneficial in preventing oxidative damage to cells and tissues, which can lead to various degenerative diseases.
Antimicrobial Activity
This compound exhibits antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents. Its ability to inhibit the growth of bacteria and fungi is valuable in the pharmaceutical industry, where there is a continuous need for new antimicrobials due to the rise of antibiotic-resistant strains .
Neuroprotective Effects
Research has indicated that Octyl isothiocyanate may have neuroprotective effects, which could be utilized in the treatment of neurodegenerative disorders. Its role in the modulation of neuronal pathways and protection against neurotoxicity is a promising field of study .
Cardioprotective Effects
The cardioprotective effects of Octyl isothiocyanate are linked to its antioxidative and anti-inflammatory properties. It may help in reducing the risk of cardiovascular diseases by protecting cardiac tissues from damage and improving vascular function .
Regulation of Thyroid Function
Isothiocyanates have been shown to influence thyroid gland function. Octyl isothiocyanate might be used to regulate thyroid hormone synthesis and metabolism, which is crucial for maintaining metabolic balance and overall health .
Applications in Food Industry
Due to its antimicrobial and antioxidative properties, Octyl isothiocyanate has potential applications in the food industry. It could be used as a natural preservative to extend the shelf life of food products and as a functional ingredient to enhance the nutritional value of foods .
Wirkmechanismus
Target of Action
Octyl isothiocyanate (OITC) is a type of isothiocyanate, a class of compounds known for their various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
For instance, they can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . They can also induce proteins involved in antioxidant response, thereby enhancing the cell’s defense against oxidative stress .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-isothiocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHGQZHWKJPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196120 | |
| Record name | Octyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl isothiocyanate | |
CAS RN |
4430-45-9 | |
| Record name | 1-Isothiocyanatooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I83N3TI03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



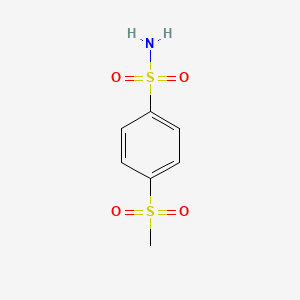
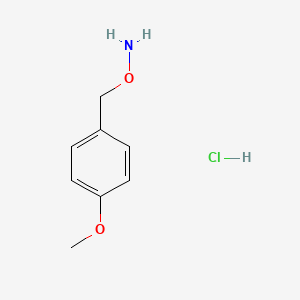
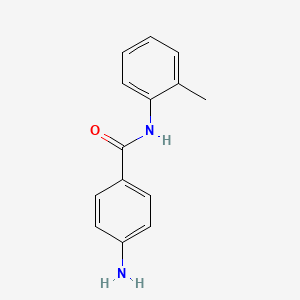
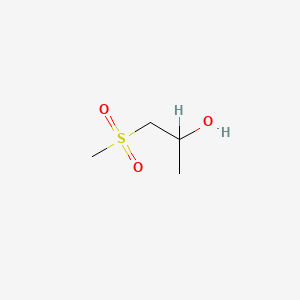
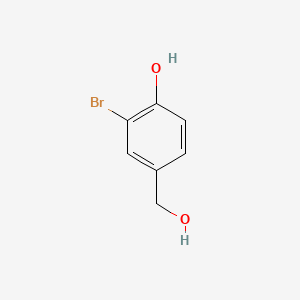
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)
